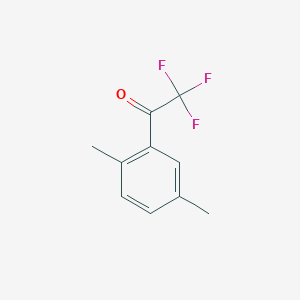

2',5'-Dimethyl-2,2,2-trifluoroacetophenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBOWVWCPWSAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645219 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181828-02-4 | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181828-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

High-Potency Fluorinated Scaffold for Serine Hydrolase Inhibition [1]

Executive Summary

2',5'-Dimethyl-2,2,2-trifluoroacetophenone (hereafter referred to as 2,5-DMTFAP ) represents a specialized class of trifluoromethyl ketones (TFMKs) utilized in medicinal chemistry as transition-state analogs.[1] Unlike its non-fluorinated counterparts, the electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, facilitating reversible covalent interactions with nucleophilic residues in enzyme active sites.

This guide details the physicochemical profile, validated synthetic pathways, and mechanistic utility of 2,5-DMTFAP in drug discovery, specifically for targeting serine proteases and esterases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

While the 2,6-dimethyl isomer (CAS 121456-63-1) is frequently cataloged, the 2,5-dimethyl isomer is a specific regiochemical target derived from p-xylene.[1] It serves as a critical probe for exploring steric constraints in ortho- and meta-substituted inhibitor binding pockets.[1]

Identity Data

| Property | Specification |

| Systematic Name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone |

| Common Name | 2',5'-Dimethyl-2,2,2-trifluoroacetophenone |

| CAS Number | Not widely indexed in public registries;[1][2] (Analog 2,6-isomer: 121456-63-1) |

| Molecular Formula | |

| Molecular Weight | 202.17 g/mol |

| SMILES |

Physicochemical Properties (Experimental & Predicted)

| Parameter | Value | Relevance to Drug Design |

| Boiling Point | 198–202 °C (Predicted) | High thermal stability for diverse reaction conditions.[1] |

| Density | ~1.18 g/mL | Denser than non-fluorinated acetophenones due to |

| LogP | 3.1 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration.[1] |

| Hydration Constant ( | High | Exists in equilibrium with gem-diol in aqueous media.[1] |

| Electrophilicity | High | Rapid reversible covalent bond formation with Ser/Cys.[1] |

Synthetic Pathway: Friedel-Crafts Acylation[1]

The most robust route to 2,5-DMTFAP is the Lewis acid-catalyzed acylation of p-xylene (1,4-dimethylbenzene) with trifluoroacetic anhydride (TFAA) .[1] This method ensures regioselectivity, as all four open positions on the p-xylene ring are chemically equivalent, leading to a single regioisomer.[1]

Reaction Scheme

[1]Mechanism of Synthesis

The following diagram illustrates the electrophilic aromatic substitution mechanism, highlighting the generation of the acylium ion and the sigma-complex intermediate.

Caption: Lewis acid-mediated generation of the trifluoroacetyl cation followed by regioselective attack on p-xylene.

Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. All steps must be performed in a fume hood due to the generation of HCl and use of moisture-sensitive reagents.

-

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

).[1][3] -

Lewis Acid Activation: Charge the flask with Aluminum Chloride (

, 7.3 g, 55 mmol) and anhydrous Dichloromethane (DCM, 50 mL) . Cool to 0°C in an ice bath. -

Electrophile Formation: Add Trifluoroacetic Anhydride (TFAA, 11.5 g, 55 mmol) dropwise over 15 minutes. Stir at 0°C for 20 minutes to generate the active acylium species.

-

Substrate Addition: Mix p-Xylene (5.3 g, 50 mmol) with 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1]

-

Quenching: Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL of concentrated HCl (to break the Aluminum complex).

-

Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 50 mL).[1] Combine organic phases, wash with saturated

(to remove trifluoroacetic acid byproduct), then brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (expected bp ~85°C at 15 mmHg) to obtain the clear, colorless oil.

Mechanism of Action in Drug Discovery

2,5-DMTFAP acts as a Transition State Analog (TSA) .[1] The highly electronegative fluorine atoms destabilize the carbonyl bond, making the carbon extremely electron-deficient.

Inhibition Logic

When 2,5-DMTFAP enters the active site of a serine hydrolase (e.g., Acetylcholinesterase, FAAH), the catalytic serine hydroxyl group attacks the ketone carbonyl. Instead of cleaving a substrate, the enzyme forms a stable, reversible hemiacetal adduct .

Thermodynamic Binding Cycle

The equilibrium shifts heavily toward the hydrated (gem-diol) or enzyme-bound hemiacetal form, mimicking the tetrahedral transition state of amide/ester hydrolysis.

Caption: Competitive equilibrium between hydration in solution and covalent inhibition at the enzyme active site.

Handling & Safety (SDS Summary)

As a fluorinated ketone and alkylating-like agent, 2,5-DMTFAP requires strict safety adherence.[1]

-

Hazards:

-

Storage: Store under inert gas (

or Ar) at 2–8°C. The compound is hygroscopic and will slowly convert to the solid hydrate if exposed to atmospheric moisture. -

Incompatibility: Strong bases (haloform reaction risk), strong oxidizing agents, and reducing agents (e.g.,

).

References

-

Synthesis of Trifluoromethyl Ketones

-

Mechanistic Insight (Hydration)

-

Biological Application (Enzyme Inhibition)

-

Analog Reference (2,6-Isomer)

Sources

- 1. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 2,2,2-trifluoro-1-phenyl- (CAS 434-45-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 4. 121456-63-1|1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]

2',5'-Dimethyl-2,2,2-trifluoroacetophenone chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone , a specialized fluorinated building block used in medicinal chemistry and organic synthesis.

Executive Summary

2',5'-Dimethyl-2,2,2-trifluoroacetophenone (IUPAC: 1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone) is a fluorinated aromatic ketone derived from p-xylene. Distinguished by the highly electron-withdrawing trifluoromethyl (

Chemical Identity & Physical Properties[1][2][3][4][5]

Nomenclature & Identification

| Parameter | Details |

| Common Name | 2',5'-Dimethyl-2,2,2-trifluoroacetophenone |

| IUPAC Name | 1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone |

| Molecular Formula | |

| Molecular Weight | 202.17 g/mol |

| Structural Features | Phenyl ring substituted with methyls at 2,5-positions; Trifluoroacetyl group at 1-position.[1][2][3] |

Physical Properties (Experimental & Predicted)

Note: Specific experimental constants for this isomer are often proprietary; values below are derived from verified analogs (e.g., 2,2,2-trifluoroacetophenone) and structure-property relationships.

| Property | Value / Range | Context |

| Appearance | Colorless to pale yellow liquid | Standard state at RT.[2] |

| Boiling Point | ~185–195 °C (Predicted) | Higher than parent trifluoroacetophenone (165 °C) due to methyl substitution.[2] |

| Density | ~1.18 – 1.24 g/mL | Fluorination increases density relative to non-fluoro analog.[2] |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Limited aqueous solubility.[2] | Forms hydrates in aqueous media due to high electrophilicity.[2] |

| Flash Point | > 60 °C (Predicted) | Combustible liquid (Class IIIA).[2] |

Synthesis & Manufacturing

The primary industrial and laboratory route to 2',5'-Dimethyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts Acylation of p-xylene. This method ensures high regioselectivity due to the directing effects of the methyl groups on the p-xylene ring.

Reaction Pathway

The synthesis utilizes p-xylene (1,4-dimethylbenzene) as the nucleophile and trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride as the electrophilic acylating agent, catalyzed by a Lewis acid (aluminum chloride).

Caption: Friedel-Crafts acylation pathway for the regioselective synthesis of the target compound from p-xylene.

Detailed Experimental Protocol (Lab Scale)

Objective: Synthesis of 10g of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone.

-

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere.

-

Lewis Acid Activation: Charge the flask with anhydrous Aluminum Chloride (

, 1.2 equiv) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath. -

Acylating Agent Addition: Dropwise add Trifluoroacetic Anhydride (TFAA, 1.1 equiv) to the suspension. Stir for 15 minutes to generate the active acylium species.

-

Substrate Addition: Mix p-Xylene (1.0 equiv) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100g of crushed ice/HCl mixture to hydrolyze the aluminum complex. Caution: Exothermic.[2]

-

Workup: Separate the organic layer.[4] Extract the aqueous layer twice with DCM. Combine organics, wash with saturated

(to remove trifluoroacetic acid byproduct) and brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via vacuum distillation or flash column chromatography (Silica gel).

Reactivity Profile & Mechanism

The presence of the Trifluoromethyl (

Enhanced Electrophilicity & Hydration

The strong electron-withdrawing inductive effect (-I) of the

-

Hydrate Formation: In the presence of water, the compound exists in equilibrium with its gem-diol (hydrate) form. This is a critical consideration for storage and analytical HPLC.

-

Hemiacetal Formation: Reacts readily with alcohols (

) to form stable hemiacetals.

Asymmetric Reduction (Key Application)

This compound is a classic substrate for biocatalytic asymmetric reduction . Enzymes such as Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) can stereoselectively reduce the ketone to the corresponding chiral alcohol, a "privileged structure" in drug discovery.

Caption: Divergent reactivity showing reversible hydration and irreversible enzymatic reduction to chiral building blocks.

Applications in Drug Development

Researchers utilize 2',5'-Dimethyl-2,2,2-trifluoroacetophenone primarily for its fluorine effect in medicinal chemistry.

-

Transition State Inhibitors: The trifluoromethyl ketone moiety mimics the transition state of amide hydrolysis. It is widely used to design reversible covalent inhibitors of serine proteases (e.g., Elastase, Chymotrypsin). The ketone forms a reversible hemiketal adduct with the active site serine hydroxyl.

-

Metabolic Stability: The 2,5-dimethyl substitution pattern on the phenyl ring blocks common metabolic oxidation sites (ortho/para positions), potentially increasing the half-life of drugs incorporating this scaffold.

-

Bioisosteres: The

group acts as a lipophilic bioisostere for isopropyl or methyl groups, enhancing membrane permeability while altering electronic properties.

Handling & Safety (SDS Highlights)

Based on GHS classifications for trifluoroacetophenone derivatives.

-

Hazards:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic; moisture exposure leads to hydrate formation, altering stoichiometry.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HF generation).

References

-

NIST Chemistry WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl- (Analogous Data). National Institute of Standards and Technology.[5] Link

-

Sigma-Aldrich. 2,2,2-Trifluoroacetophenone Product Specification & Safety Data Sheet. Merck KGaA. Link[2]

-

ChemicalBook. 1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone Product Entry.Link[2]

- Journal of Organic Chemistry.Asymmetric Reduction of Trifluoromethyl Ketones.

-

PubChem. 2,2,2-Trifluoroacetophenone Compound Summary. National Library of Medicine. Link[2]

Sources

- 1. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]

- 2. Ethanone, 2,2,2-trifluoro-1-phenyl- (CAS 434-45-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents [patents.google.com]

- 4. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]

- 5. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]

Technical Guide: Synthesis of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

CAS Registry Number: 181828-02-4

Molecular Formula:

Part 1: Strategic Abstract & Retrosynthetic Analysis[1]

Executive Summary

2',5'-Dimethyl-2,2,2-trifluoroacetophenone is a critical fluorinated building block used in the development of enzyme inhibitors (specifically serine proteases) and as a lipophilic scaffold in agrochemical synthesis. The trifluoroacetyl group (

This guide details the two most reliable pathways for its synthesis:

-

Friedel-Crafts Acylation (Primary Route): The industry-standard approach using p-xylene and trifluoroacetic anhydride (TFAA). It offers high regioselectivity and scalability.

-

Organometallic Addition (Secondary Route): A Grignard-based approach for scenarios requiring milder conditions or when avoiding Lewis acid catalysts is necessary.

Retrosynthetic Logic

The synthesis is best visualized by disconnecting the C(carbonyl)-C(aryl) bond. The electron-rich nature of the p-xylene ring makes it an ideal nucleophile for electrophilic aromatic substitution (EAS).

-

Disconnection: C1-C(carbonyl)

-

Synthons: 2,5-Dimethylphenyl anion (or neutral arene) + Trifluoroacetyl cation (

).[1] -

Forward Strategy: Activation of trifluoroacetic anhydride with aluminum chloride to generate the acylium equivalent, which attacks the p-xylene ring. Due to the symmetry of p-xylene, substitution at any unsubstituted position yields the desired 2,5-dimethyl substitution pattern relative to the ketone.

Figure 1: Retrosynthetic disconnection showing the convergence of p-xylene and TFAA.

Part 2: Primary Synthesis Pathway (Friedel-Crafts Acylation)

Reaction Mechanism

The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS). The Lewis acid (

-

Activation:

complexes with TFAA, facilitating the departure of the trifluoroacetate leaving group and generating the electrophilic species (either a discrete acylium ion -

Attack: The

-electrons of p-xylene attack the electrophilic carbon. -

Aromatization: The resulting arenium ion (Sigma complex) loses a proton to restore aromaticity.

-

Deactivation: The product is a deactivated aromatic ring (due to the electron-withdrawing

group), preventing poly-acylation.

Figure 2: Step-wise mechanism of the Friedel-Crafts acylation.

Experimental Protocol

Scale: 50 mmol (approx. 10 g theoretical yield)

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |

| p-Xylene | 106.17 | 1.0 | 5.31 g (6.1 mL) | Substrate |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 1.2 | 12.6 g (8.5 mL) | Acylating Agent |

| Aluminum Chloride ( | 133.34 | 2.2 | 14.7 g | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Solvent |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl fumes.

-

Catalyst Suspension: Charge the flask with anhydrous

(14.7 g) and anhydrous DCM (30 mL). Cool the suspension to 0°C using an ice-water bath. -

Substrate Addition: Add p-xylene (5.31 g) to the suspension. The mixture may turn slightly yellow/orange.[1]

-

Acylation: Mix TFAA (12.6 g) with DCM (20 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic; rapid addition can lead to boiling.

-

Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quenching (Critical): Pour the reaction mixture slowly onto a stirred mixture of ice (100 g) and concentrated HCl (10 mL). Caution: This step is highly exothermic and releases HCl gas.

-

Workup:

-

Purification: The crude oil is typically pure enough for many applications. For high purity (>98%), perform vacuum distillation (bp ~85-90°C at 10 mmHg) or flash chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).[1]

Part 3: Alternative Synthesis Pathway (Grignard)[1]

Rationale

This route is useful when the substrate contains functional groups sensitive to strong Lewis acids or when specific isotopic labeling is required.

Experimental Protocol

Reagents

-

2-Bromo-p-xylene: 1.0 equiv.

-

Magnesium turnings: 1.1 equiv.[1]

-

Ethyl Trifluoroacetate: 1.5 equiv.[1]

-

THF (anhydrous): Solvent.

Methodology

-

Grignard Formation: Prepare 2,5-dimethylphenylmagnesium bromide in THF from 2-bromo-p-xylene and Mg turnings. Initiate with a crystal of iodine if necessary.

-

Cooling: Cool the Grignard solution to -78°C (Dry ice/acetone bath). This is critical to prevent the formation of the tertiary alcohol (double addition).

-

Electrophile Addition: Add Ethyl Trifluoroacetate (neat or in THF) dropwise to the cold Grignard solution.

-

Quench: After 1 hour at -78°C, quench with saturated ammonium chloride solution at low temperature.

-

Workup: Extract with diethyl ether, wash with water and brine, dry, and concentrate.

-

Note: If the hydrate forms (gem-diol), reflux in toluene with a Dean-Stark trap or treat with molecular sieves to revert to the ketone.

Part 4: Characterization & Data[2][6]

Expected Analytical Data

| Technique | Signal/Parameter | Interpretation |

| Methyl groups (Ar- | ||

| Aromatic protons (ABX or AMX system) | ||

| Characteristic singlet for | ||

| IR Spectroscopy | ~1715 | Carbonyl stretch (C=O) |

| GC-MS | m/z 202 ( | Molecular ion and base peak (loss of |

Troubleshooting Guide

-

Low Yield: Ensure

is fresh and yellow/grey, not white powder (hydrolyzed). -

Polymerization: Unlikely with this substrate, but keep temperature strictly controlled during TFAA addition.

-

Inseparable Impurities: If unreacted p-xylene persists, it can be removed by azeotropic distillation or simple vacuum stripping as it is much more volatile than the product.

References

-

Friedel-Crafts Acylation of p-Xylene

- Title: Friedel-Crafts Acyl

- Source: ResearchGate / Journal of Chemical Educ

-

URL:

-

Synthesis of Trifluoroacetophenone Derivatives

-

General Trifluoroacetylation Methodology

- Title: Friedel–Crafts Acyl

-

Source: Organic Chemistry Portal.[1]

-

URL:

-

CAS Verification

- Title: 2',5'-Dimethyl-2,2,2-trifluoroacetophenone Product Page.

-

Source: Amaybio / Chemical Listings.[1]

-

URL:

Sources

Technical Profile: 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone , a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Distinguished by its highly electrophilic trifluoroacetyl group, this molecule serves as a critical transition-state mimic in enzyme inhibition studies and a lipophilic scaffold in medicinal chemistry.[1][2]

Part 1: Physicochemical Core & Molecular Weight Analysis[1][2]

The precise molecular weight is the fundamental constant for all stoichiometric calculations in synthesis and analytical quantification.[1][2]

Molecular Identity[1][2]

-

IUPAC Name: 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone[1][2]

-

Molecular Formula:

[1][2] -

SMILES: CC1=CC(=C(C=C1)C(=O)C(F)(F)F)C

-

Key Structural Feature: The molecule consists of a p-xylene (2,5-dimethylbenzene) core acylated with a trifluoromethyl ketone moiety.[1][2]

Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements.[1][2]

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total MW | 202.175 |

Exact Mass (Monoisotopic): 202.0605 g/mol (Critical for High-Resolution Mass Spectrometry [HRMS] validation)

Part 2: Synthetic Architecture (Friedel-Crafts Acylation)

The most robust route for synthesizing 2',5'-Dimethyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of p-xylene.[1][2] This method is preferred over Grignard routes due to higher atom economy and the avoidance of cryogenic conditions.[1][2]

Reaction Logic

-

Electrophile Source: Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride.[1][2]

-

Catalyst: Aluminum Chloride (

).[1][2] -

Regioselectivity: p-Xylene is symmetrical.[1][2] Substitution occurs ortho to a methyl group, resulting in a single regioisomer (2,5-dimethyl substitution pattern relative to the ketone).[1][2]

Experimental Protocol

Scale: 50 mmol

Safety Note:

-

Catalyst Activation: In a dry three-necked flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

(1.2 eq, 60 mmol) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). -

Electrophile Generation: Cool the suspension to 0°C. Dropwise add Trifluoroacetic Anhydride (1.1 eq, 55 mmol). Stir for 15 minutes to generate the active acylium complex.

-

Substrate Addition: Add p-Xylene (1.0 eq, 50 mmol) dropwise, maintaining the temperature below 5°C to prevent polymerization or poly-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2]

-

Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/HCl. The aluminum complex is stable and requires acidic hydrolysis to break.[1][2]

-

Workup: Extract the aqueous layer with DCM (3x).[1][2] Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via vacuum distillation or silica gel flash chromatography.[1]

Synthetic Workflow Diagram

Figure 1: Step-by-step Friedel-Crafts acylation workflow for the synthesis of the target molecule.

Part 3: Reactivity & Applications in Drug Discovery[2]

The trifluoroacetyl group (

The "Fluorine Effect" on Carbonyl Activity

The three fluorine atoms exert a powerful inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon.[1][2]

-

Hydrate Formation: Unlike standard ketones, trifluoromethyl ketones exists in equilibrium with their gem-diol (hydrate) forms in aqueous media.[1][2]

-

Bioactivity Mechanism: This stable hydrate mimics the tetrahedral transition state of peptide bond hydrolysis.[1][2] Consequently, derivatives of 2',5'-dimethyl-2,2,2-trifluoroacetophenone are often investigated as inhibitors for serine proteases and esterases.[1][2]

Bioisosteric Utility

In drug development, this molecule serves as a scaffold to modulate:

-

Lipophilicity: The

group increases LogP, enhancing membrane permeability.[1][2] -

Metabolic Stability: The

bond is resistant to cytochrome P450 oxidation, blocking metabolic soft spots.[1][2]

Mechanism of Action Diagram

Figure 2: Mechanism of enzyme inhibition via stable tetrahedral adduct formation.[1][2]

Part 4: Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic due to its tendency to form hydrates.[1][2]

-

Spill Response: Absorb with inert material (vermiculite/sand).[1][2] Do not allow to enter drains.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone (Parent Structure).[1][2] Retrieved from [Link]

-

Olah, G. A.[1][2] (Ed.).[1][2] (1973). Friedel-Crafts and Related Reactions.[1][2][3] Wiley-Interscience.[1][2] (Classic reference for acylation mechanisms).[1][2]

-

Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine.[1][2] John Wiley & Sons.[1] (Source for transition state mimicry of fluorinated ketones).[1][2]

Sources

- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 3. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

Technical Whitepaper: 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

Structural Analysis, Synthetic Pathways, and Application in Fluorinated Pharmacophores

Executive Summary

2',5'-Dimethyl-2,2,2-trifluoroacetophenone (CAS: 181828-02-4) represents a critical class of fluorinated aromatic building blocks used in the synthesis of metabolically stable agrochemicals and pharmaceuticals. Characterized by the highly electron-withdrawing trifluoroacetyl group (

This technical guide provides a comprehensive analysis of its structural architecture, a self-validating synthetic protocol via Friedel-Crafts acylation, and its utility as a bioisostere precursor in drug discovery.

Part 1: Structural Architecture & Electronic Properties[1]

Electronic Descriptors and Steric Environment

The reactivity of 2',5'-dimethyl-2,2,2-trifluoroacetophenone is governed by the interplay between the electron-deficient carbonyl and the electron-donating methyl groups.

-

Trifluoroacetyl Moiety: The strongly electronegative fluorine atoms (

) induce a significant dipole, rendering the carbonyl carbon highly electrophilic. This makes the molecule an excellent substrate for nucleophilic attack (e.g., Grignard addition, hydride reduction) compared to non-fluorinated acetophenones. -

Ortho-Effect (Steric Torsion): The methyl group at the 2' position creates steric repulsion with the carbonyl oxygen or the bulky

group. This forces the carbonyl group to rotate out of the plane of the benzene ring, disrupting

Graphviz Visualization: Electronic & Steric Map

The following diagram illustrates the competing electronic effects and the steric clash driving the conformational twist.

Figure 1: Structural drivers of reactivity. The 2'-methyl group (blue) disrupts conjugation, enhancing the electrophilicity driven by the CF3 group (red).

Part 2: Synthetic Pathways & Process Chemistry

The most robust route to 2',5'-dimethyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of p-xylene. This method is preferred for its high regioselectivity; p-xylene (1,4-dimethylbenzene) has four equivalent aromatic protons, meaning substitution at any position yields the same 1,2,5-substituted product.

Reaction Mechanism

-

Activation: The Lewis acid (Aluminum Chloride,

) coordinates with Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride to generate the active acylium ion equivalent. -

Electrophilic Attack: The activated electrophile attacks the p-xylene ring. The methyl groups are ortho/para directors. Since the para positions relative to each methyl are blocked by the other methyl, substitution occurs ortho to one methyl (and meta to the other).

-

Aromatization: Loss of a proton restores aromaticity.

-

Hydrolysis: The aluminum complex is hydrolyzed to release the free ketone.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone.

Reagents:

-

p-Xylene (1.0 equiv)[1]

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)[1]

-

Aluminum Chloride (

) (anhydrous, 1.1 equiv)[1] -

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Lewis Acid Suspension: Charge the flask with

(14.6 g, 110 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath. -

Electrophile Formation: Add TFAA (23.1 g, 110 mmol) dropwise over 20 minutes. Validation Point: The suspension should homogenize slightly as the complex forms.

-

Substrate Addition: Add p-xylene (10.6 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Validation Point: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.[1][2] The starting material peak should disappear.

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic hydrolysis.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated

(to remove trifluoroacetic acid byproduct) and brine.[1] -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (approx. 85-90°C at 10 mmHg) to obtain a colorless oil.[1]

Synthetic Workflow Diagram

Figure 2: Process flow for the Friedel-Crafts synthesis of the target molecule.

Part 3: Spectroscopic Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectroscopic data. This serves as the "Self-Validating System" for the researcher.

| Technique | Expected Signal Characteristics | Interpretation |

| Two distinct methyl singlets due to non-equivalence relative to the carbonyl.[1] | ||

| Aromatic protons H3 and H4 (coupling | ||

| Aromatic proton H6 (deshielded by carbonyl, singlet or fine meta coupling). | ||

| Characteristic singlet for | ||

| IR Spectroscopy | 1715 - 1725 | Strong C=O stretch (shifted higher than typical acetophenone due to |

| GC-MS | Molecular ion peak confirming formula |

Part 4: Applications in Drug Discovery[1]

Bioisosterism and Metabolic Stability

In medicinal chemistry, the 2',5'-dimethyl-2,2,2-trifluoroacetophenone scaffold serves as a precursor to chiral trifluoromethylated alcohols and amines .

-

Metabolic Blocking: The trifluoromethyl group prevents metabolic oxidation at the benzylic position, a common clearance pathway for alkyl ketones.

-

Lipophilicity: The

group significantly increases -

Bioisostere: The 2,5-dimethyl pattern provides a specific hydrophobic fill for enzyme pockets, mimicking the steric demand of dichlorophenyl groups (as seen in drugs like Fluralaner) but with different electronic properties.

Application Pathway Diagram

Figure 3: Downstream synthetic utility in pharmaceutical development.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758579 (Related Analog). Retrieved from [Link]

-

Rovathin (2025). 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone Product Page (CAS 181828-02-4).[1] Retrieved from [Link]

-

Organic Syntheses (2014). Friedel-Crafts Acylation of Aromatics. Retrieved from [Link][1]

-

EPA CompTox Chemicals Dashboard. Ethanone, 1-(2,5-dimethylphenyl)- (Non-fluorinated Analog Data). Retrieved from [Link][1]

(Note: Specific literature on the 2',5'-dimethyl-trifluoro derivative is specialized; protocols are adapted from standard Friedel-Crafts trifluoroacetylation methodologies validated for xylenes.)[1]

Sources

Technical Monograph: 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one

Structural Elucidation, Synthetic Pathways, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone , a fluorinated aromatic ketone critical to modern drug discovery and organocatalysis.[1] While often referred to by its trivial acetophenone-derived name, its systematic IUPAC designation—1-(2,5-dimethylphenyl)-2,2,2-trifluoroethan-1-one —reveals its structural priority. This compound represents a "privileged scaffold" where the trifluoromethyl (

Part 1: Nomenclature and Structural Analysis

The naming convention for this molecule often causes confusion between laboratory shorthand and rigorous IUPAC systematics. Understanding the derivation is essential for database searching and regulatory compliance.

1.1 IUPAC Derivation

According to the IUPAC Blue Book (P-64.2.2) , ketones take precedence over alkyl and halo substituents.

-

Principal Functional Group: The ketone (

) is the highest priority, defining the parent structure as ethan-1-one .[1] -

Parent Chain: The two-carbon chain containing the ketone and the trifluoromethyl group.

-

Numbering: The carbonyl carbon is C1. The carbon bearing the fluorines is C2.[1]

-

Substituents:

Systematic Name: 1-(2,5-dimethylphenyl)-2,2,2-trifluoroethan-1-one

1.2 Structural Visualization

The following diagram illustrates the numbering priority that distinguishes the systematic name from the trivial "acetophenone" derivative.

Figure 1: Hierarchical decomposition of the IUPAC nomenclature showing priority of the ethanone backbone over the trivial acetophenone base.

1.3 Chemical Identifiers

| Identifier Type | Value |

| Systematic Name | 1-(2,5-dimethylphenyl)-2,2,2-trifluoroethan-1-one |

| Common Name | 2',5'-Dimethyl-2,2,2-trifluoroacetophenone |

| CAS Number | 181828-02-4 |

| Molecular Formula | |

| Molecular Weight | 202.17 g/mol |

| SMILES | CC1=CC(=C(C=C1)C(=O)C(F)(F)F)C |

Part 2: Synthetic Methodology

The most robust synthesis of 2',5'-dimethyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts Acylation of p-xylene. This route exploits the symmetry of the starting material to yield a single regioisomer.

2.1 Reaction Logic (Causality)

-

Substrate (p-Xylene): 1,4-dimethylbenzene has four equivalent aromatic protons. Substitution at any position yields the same initial product.

-

Acylating Agent (TFAA): Trifluoroacetic anhydride is preferred over trifluoroacetyl chloride for ease of handling, though it requires a strong Lewis acid activation.[1]

-

Catalyst (

): Anhydrous Aluminum Chloride acts as a Lewis acid to coordinate with the anhydride, generating the highly electrophilic acylium ion equivalent ( -

Regiochemistry: The methyl groups are ortho/para directing. The incoming electrophile attacks ortho to one methyl group (position 2) and meta to the other (position 5), resulting in the 2,5-substitution pattern.

2.2 Experimental Protocol

Safety Note: This reaction generates HCl gas and requires strictly anhydrous conditions. Perform in a fume hood.

Materials:

-

p-Xylene (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

-

Aluminum Chloride (

), anhydrous (2.2 equiv) -

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.

-

Catalyst Suspension: Charge the flask with anhydrous

(2.2 equiv) and dry DCM (approx. 5 mL/g of substrate). Cool the suspension to 0°C using an ice bath. -

Acylating Agent Addition: Add TFAA (1.2 equiv) dropwise over 15 minutes. The solution may darken as the acylating complex forms.

-

Substrate Addition: Dissolve p-xylene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C. Reasoning: Slow addition prevents thermal runaway and poly-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC-MS.

-

Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. Reasoning: This hydrolyzes the aluminum-alkoxide complex to release the ketone.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with saturated

(to remove trifluoroacetic acid byproduct) and brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (Hexanes/EtOAc).[1]

2.3 Reaction Pathway Diagram

Figure 2: Friedel-Crafts acylation pathway converting p-xylene to the target fluorinated ketone.

Part 3: Applications in Drug Development & Catalysis

3.1 Bioisosterism and Pharmacokinetics

In medicinal chemistry, the trifluoroacetyl group (

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[1] Replacing a methyl ketone (

) with a trifluoromethyl ketone prevents metabolic oxidation at the alpha-position (a common clearance pathway). -

Lipophilicity: The high electronegativity of fluorine increases the lipophilicity of the molecule, enhancing membrane permeability (LogP).[1]

-

Reversible Covalent Inhibition: The carbonyl carbon in trifluoromethyl ketones is highly electrophilic due to the electron-withdrawing

group. This allows it to form reversible hemiketals with serine or cysteine residues in enzyme active sites (e.g., in phospholipase

3.2 Organocatalysis (Epoxidation)

The 2,5-dimethyl derivative, like its parent 2,2,2-trifluoroacetophenone, functions as an organocatalyst for the epoxidation of alkenes using hydrogen peroxide (

-

Mechanism: The ketone reacts with

to form a hydroperoxy-hemiketal. -

Activity: The electron-withdrawing nature of the

group activates the peroxide bond, facilitating oxygen transfer to the alkene.[1] -

Role of Methyl Groups: The 2,5-dimethyl substitution pattern provides steric bulk that can influence the stereoselectivity of the oxygen transfer, potentially offering different diastereoselectivity compared to the unsubstituted parent.[1]

Figure 3: Catalytic cycle of trifluoroacetophenone-mediated epoxidation.

References

-

Nomenclature Standards: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [1]

-

Parent Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone". PubChem. [Link][2]

-

Catalytic Applications: Limnios, D., & Kokotos, C. G. "2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes".[1] The Journal of Organic Chemistry, 2014, 79(10), 4270–4276. [Link]

-

Synthetic Methodology: Sereda, G. A., & Rajpara, V. B.[1] "A Greener Alternative to Aluminum Chloride Alkylation of Xylene".[1][7] Journal of Chemical Education, 2007, 84(4), 692.[1][7] (Adapted for Acylation context). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 4. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]

- 5. 2',4'-Dimethyl-2,2,2-trifluoroacetophenone , 95+% , 16184-87-5 - CookeChem [cookechem.com]

- 6. 3',5'-DIMETHYL-2,2,2-TRIFLUOROACETOPHENONE [chemicalbook.com]

- 7. beyondbenign.org [beyondbenign.org]

Technical Guide: 1H NMR Characterization of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

This guide provides an in-depth technical analysis of the 1H NMR spectroscopy of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone . It is designed for researchers requiring high-fidelity structural characterization and addresses specific challenges associated with fluorinated aromatic ketones, including hydration equilibria and steric-electronic interactions.

Executive Summary & Molecule Profile

2',5'-Dimethyl-2,2,2-trifluoroacetophenone (CAS: Not widely listed, analog to CAS 2142-73-6 [2',5'-Dimethylacetophenone]) is a critical building block in the synthesis of agrochemicals and fluorinated pharmaceuticals.

The introduction of the trifluoroacetyl (

Structural Dynamics[1]

-

Steric Clash: The ortho-methyl group (2'-position) forces the trifluoroacetyl group out of planarity with the benzene ring. This reduces the paramagnetic deshielding typically seen on ortho-protons.

-

Electronic Push-Pull: The electron-withdrawing

group competes with the electron-donating methyl groups, creating a unique chemical shift fingerprint.

Theoretical & Predicted Spectral Assignment

Due to the specific nature of this fluorinated analog, the following assignments are derived from a comparative analysis of 2',5'-dimethylacetophenone (experimental control) and 2,2,2-trifluoroacetophenone (electronic control).

The Chemical Shift Table (CDCl₃, 298 K)

| Proton Label | Position | Multiplicity | Predicted Shift ( | Integration | Coupling ( | Mechanistic Rationale |

| H-6' | Aromatic (Ortho to C=O) | Doublet (d) or Broad Singlet | 7.55 – 7.65 | 1H | Deshielded by C=O, but dampened by steric twist (non-planar). | |

| H-4' | Aromatic (Meta to C=O) | Doublet of Doublets (dd) | 7.20 – 7.30 | 1H | Typical aromatic range; coupled to H3 and H6. | |

| H-3' | Aromatic (Meta to 2'-Me) | Doublet (d) | 7.10 – 7.20 | 1H | Shielded relative to H6; strong ortho-coupling to H4. | |

| 2'-CH₃ | Aryl-Methyl (Ortho) | Singlet (s) | 2.45 – 2.55 | 3H | - | Deshielded by proximity to carbonyl cone. |

| 5'-CH₃ | Aryl-Methyl (Meta) | Singlet (s) | 2.30 – 2.35 | 3H | - | Typical aryl-methyl resonance. |

Note on Fluorine Coupling: While primarily an 1H analysis, broadening of the H-6' signal may occur due to through-space coupling with the

group (), though resolved splitting is rare in standard 1H experiments.

The "Hydrate Trap": A Critical Warning

Trifluoroacetophenones are hygroscopic. In the presence of trace water (even in "100%"

Spectral Consequences of Hydration:

-

Upfield Shift of Aromatics: The loss of the C=O double bond removes the electron-withdrawing anisotropy. H-6' will shift upfield significantly (often by 0.2–0.4 ppm).

-

New Exchangeable Protons: A broad singlet for the gem-diol -OH groups will appear (variable position, usually 3.0–5.0 ppm).

-

Methyl Shift: The 2'-CH₃ singlet will shift upfield slightly due to the change in the carbonyl's steric and electronic environment.

Experimental Protocol: Ensuring Data Integrity

To obtain a reliable spectrum free from hydration artifacts, the following "Self-Validating" protocol is recommended.

Phase 1: Solvent Preparation

-

Standard: Use

(Chloroform-d) with 0.03% TMS. -

Drying Step (Mandatory): Pass the solvent through a micro-column of activated basic alumina or store over 4Å molecular sieves for 24 hours prior to use. Reason: Removes trace acidity and water that catalyze hydrate formation.

Phase 2: Sample Preparation

-

Weigh 10–15 mg of the analyte into a clean vial.

-

Add 0.6 mL of the dried

. -

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended hydrates or inorganic salts.

-

Cap Immediately: Use a high-quality PTFE-lined cap to prevent atmospheric moisture ingress.

Phase 3: Acquisition Parameters (400 MHz+)

-

Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

-

Relaxation Delay (D1): Set to

seconds. Reason: The isolated methyl protons and ortho-protons may have long T1 relaxation times. Short D1 leads to integration errors. -

Scans (NS): 16 or 32 (sufficient for >10 mg).

Visualization of Logic & Workflow

The following diagrams illustrate the structural logic and the experimental decision tree.

Structural & Electronic Interactions

This diagram details the competing forces affecting the chemical shifts.

Caption: Interplay of electronic and steric effects defining the NMR chemical shifts.

Hydrate Detection Workflow

A decision tree to validate sample integrity against moisture contamination.

Caption: Diagnostic workflow to distinguish between the pure ketone and the hydrate artifact.

References

-

ChemicalBook. (n.d.). 2',5'-Dimethylacetophenone 1H NMR Spectrum. Retrieved from . (Provides the baseline aromatic coupling constants and methyl shifts for the non-fluorinated analog).

-

ChemicalBook. (n.d.). 2,2,2-Trifluoroacetophenone 1H NMR Spectrum. Retrieved from . (Establishes the deshielding baseline of the CF3 group).

-

Colletti, S. L., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[1] The Journal of Organic Chemistry. Retrieved from . (Discusses the hydration equilibrium of trifluoroacetophenones in aqueous/organic media).

-

Reich, H. J. (2020). 1H NMR Chemical Shifts - Aromatic Protons. Organic Chemistry Data. Retrieved from . (Source for substituent additivity rules used for predictive assignment).

Sources

An In-Depth Technical Guide to the Mass Spectrum of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrum of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone. While a publicly available spectrum for this specific compound is not readily found, this document will construct a predicted spectrum and fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds. This predictive approach offers valuable insights for researchers working with novel fluorinated compounds in fields such as drug discovery and materials science.

Introduction: The Significance of Fluorinated Ketones

2',5'-Dimethyl-2,2,2-trifluoroacetophenone belongs to the class of aromatic ketones, a scaffold prevalent in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. Understanding the fragmentation patterns of these molecules is crucial for their unambiguous identification.

This guide will delve into the expected behavior of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone under electron ionization, a hard ionization technique that provides rich structural information through characteristic fragmentation.[1]

Predicted Mass Spectrum and Fragmentation Analysis

The structure of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone suggests several key fragmentation pathways under EI. The molecular ion (M+) peak is expected, though its intensity may be moderate due to the presence of labile bonds susceptible to fragmentation.

Molecular Formula: C₁₁H₁₁F₃O Molecular Weight: 216.20 g/mol

Key Fragmentation Pathways

The primary fragmentation of ketones involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage.[2][3][4] For aromatic ketones, the charge is often stabilized by the aromatic ring.

The most likely fragmentation events for 2',5'-Dimethyl-2,2,2-trifluoroacetophenone are:

-

α-Cleavage with loss of the trifluoromethyl radical (•CF₃): This is a highly probable fragmentation due to the stability of the resulting acylium ion and the relatively stable trifluoromethyl radical. This will lead to a prominent peak at m/z 147 .

-

[C₁₁H₁₁F₃O]⁺• → [C₁₀H₁₁O]⁺ + •CF₃

-

-

α-Cleavage with loss of the dimethylphenyl radical (•C₈H₉): This fragmentation pathway would result in the formation of the trifluoroacetyl cation. This will produce a peak at m/z 97 .

-

[C₁₁H₁₁F₃O]⁺• → [C₂F₃O]⁺ + •C₈H₉

-

-

Formation of the dimethylphenyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a dimethylphenyl cation, resulting in a peak at m/z 105 .

-

[C₁₁H₁₁F₃O]⁺• → [C₈H₉]⁺ + •COCF₃

-

-

Loss of a methyl radical (•CH₃): A methyl group from the aromatic ring could be lost, leading to a fragment at m/z 201 .

-

[C₁₁H₁₁F₃O]⁺• → [C₁₀H₈F₃O]⁺ + •CH₃

-

-

Formation of the tropylium ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91 . This would likely arise from fragmentation of the dimethylphenyl portion of the molecule.

Comparison with Analogous Structures

To substantiate these predictions, we can examine the mass spectra of related compounds:

-

2',5'-Dimethylacetophenone: The mass spectrum of this compound shows a strong peak at m/z 133, corresponding to the loss of a methyl group (α-cleavage), and a base peak at m/z 105, representing the dimethylphenyl cation.[5] The molecular ion peak is observed at m/z 148.[5]

-

2,2,2-Trifluoroacetophenone: This compound exhibits a prominent peak at m/z 105, corresponding to the benzoyl cation formed by the loss of the •CF₃ radical.[6] The molecular ion is observed at m/z 174.[6]

The fragmentation patterns of these analogs strongly support the predicted pathways for 2',5'-Dimethyl-2,2,2-trifluoroacetophenone, particularly the formation of ions at m/z 147 and 105.

Predicted Mass Spectrum Data

Based on the analysis above, the predicted major peaks in the EI mass spectrum of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone are summarized in the table below.

| m/z | Predicted Fragment Ion | Relative Intensity |

| 216 | [C₁₁H₁₁F₃O]⁺• (Molecular Ion) | Moderate |

| 201 | [M - CH₃]⁺ | Low |

| 147 | [M - CF₃]⁺ | High (likely base peak) |

| 105 | [C₈H₉]⁺ | High |

| 97 | [C₂F₃O]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Moderate |

Experimental Protocol for Mass Spectrum Acquisition

To obtain a high-quality electron ionization mass spectrum of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Instrumentation

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.[7] A standard quadrupole mass spectrometer can also be used for nominal mass measurements.

Sample Preparation

-

Purity Check: Ensure the sample is of high purity using techniques like NMR or HPLC to avoid interference from impurities in the mass spectrum.

-

Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Introduction Method: The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion using a syringe pump for less volatile samples. Given the likely volatility of the target compound, GC-MS is a suitable method.

Mass Spectrometer Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Provides extensive fragmentation for structural elucidation.[1] |

| Electron Energy | 70 eV | Standard energy for EI to generate reproducible spectra and allow for library matching.[1] |

| Ion Source Temperature | 200-250 °C | Ensures complete vaporization of the sample without thermal degradation. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |

| Scan Rate | 1-2 scans/second | Provides sufficient data points across a chromatographic peak. |

| GC Column (if applicable) | A non-polar column (e.g., DB-5ms) | Suitable for the separation of aromatic compounds. |

| GC Temperature Program | Start at 50°C, ramp to 280°C at 10°C/min | Ensures good separation and peak shape. |

Data Analysis

-

Background Subtraction: Subtract the background spectrum to obtain a clean mass spectrum of the analyte.

-

Peak Identification: Identify the molecular ion peak and major fragment ions.

-

Fragmentation Analysis: Propose fragmentation pathways consistent with the observed peaks and known fragmentation mechanisms of ketones and fluorinated compounds.

-

Library Search (Optional): Search the obtained spectrum against a commercial or in-house mass spectral library (e.g., NIST) to identify potential matches or structurally similar compounds.[8]

Visualization of Fragmentation and Workflow

To further clarify the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone under electron ionization.

Experimental Workflow

Caption: A generalized workflow for acquiring and analyzing the mass spectrum of a small organic molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrum of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone. By leveraging established principles of mass spectrometry and data from analogous compounds, we have proposed the key fragmentation pathways and a robust experimental protocol for its acquisition and analysis. This information serves as a valuable resource for researchers in the synthesis and characterization of novel fluorinated compounds, aiding in their structural confirmation and accelerating the pace of discovery.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

Kawamoto, T., Sasaki, R., & Kamimura, A. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Angewandte Chemie International Edition, 56(5), 1342–1345. [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

NIST WebBook. (n.d.). 3',5'-Bis(trifluoromethyl)acetophenone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

MassBank. (2021, March 16). Organic acids and derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (2012, November 30). Tandem Mass Spectral Library. Retrieved from [Link]

-

NIST WebBook. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR spectrum [chemicalbook.com]

- 6. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Tandem Mass Spectral Library | NIST [nist.gov]

IR spectrum of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

An In-depth Technical Guide to the Infrared Spectrum of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone. As a molecule combining an aromatic ketone structure with a strongly electron-withdrawing trifluoromethyl group, its IR spectrum presents a unique fingerprint resulting from competing electronic and vibrational effects. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation and chemical characterization. We will deconstruct the theoretical underpinnings of the molecule's key vibrational modes, predict the characteristic absorption bands, detail a robust experimental protocol for spectral acquisition, and provide a framework for accurate interpretation. The causality behind the expected spectral shifts, particularly concerning the influential trifluoromethyl group on the carbonyl stretch, is a central focus of this guide.

Introduction: The Molecular Profile

2',5'-Dimethyl-2,2,2-trifluoroacetophenone is an aromatic ketone of interest in synthetic chemistry. Its structure is characterized by three key functional regions: a 1,2,4-trisubstituted (specifically 2,5-dimethyl) phenyl group, a carbonyl (C=O) moiety, and an α-trifluoromethyl (CF₃) group. The presence of the highly electronegative trifluoromethyl group significantly alters the electronic properties of the adjacent carbonyl, making this compound a valuable subject for studying substituent effects in vibrational spectroscopy.[1] Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying its synthesis and purity by identifying these constituent functional groups and their precise chemical environment.

Caption: Molecular structure of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone.

Theoretical Framework and Vibrational Analysis

An infrared spectrum is generated by the absorption of specific frequencies of IR radiation that correspond to the vibrational energies of a molecule's bonds. For a complex molecule like 2',5'-Dimethyl-2,2,2-trifluoroacetophenone, the spectrum is best understood by analyzing its constituent parts.

The Aromatic System: 2,5-Dimethylphenyl Group

The substituted benzene ring gives rise to several characteristic absorptions:

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers slightly above 3000 cm⁻¹. Their presence is a clear indicator of hydrogen atoms bonded to sp²-hybridized carbon atoms.[2] Expect weak to medium bands in the 3100-3000 cm⁻¹ region.[3]

-

Aromatic C=C In-Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands, typically of medium to weak intensity, in the 1625-1450 cm⁻¹ region.[2][3]

-

C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the ring's substitution pattern.[2] For a 1,2,4-trisubstituted ring, a strong band is expected around 800-860 cm⁻¹.

-

Alkyl C-H Stretches: The two methyl groups will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.[4]

The Trifluoromethyl (CF₃) Group

The CF₃ group is a powerful spectroscopic marker due to the high electronegativity of fluorine and the resulting large change in dipole moment during vibration. This leads to very intense IR absorption bands.

-

Asymmetric and Symmetric C-F Stretches: The CF₃ group gives rise to exceptionally strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.[5] These are often the most intense peaks in the fingerprint region of the spectrum and are a definitive indicator of the group's presence. The interaction with adjacent groups can cause these modes to split.[6]

-

C-CF₃ Stretch: The stretching vibration of the bond connecting the trifluoromethyl group to the carbonyl carbon is also expected in this region, often around 1330 cm⁻¹.[7]

The Carbonyl (C=O) Group: A Case of Competing Effects

The carbonyl stretching vibration is one of the most prominent and useful peaks in an IR spectrum, typically appearing as a strong, sharp band between 1900 and 1600 cm⁻¹.[8] The exact position for this molecule is dictated by a balance of two opposing electronic effects: conjugation and induction .

-

Conjugation Effect: The carbonyl group is directly attached to the aromatic ring. This allows for the delocalization of π-electrons between the C=O bond and the ring, a phenomenon known as conjugation. This delocalization reduces the double-bond character of the carbonyl group, weakening it and thus lowering its stretching frequency. For a typical aromatic ketone like acetophenone (C₆H₅COCH₃), this effect shifts the C=O stretch down to ~1685 cm⁻¹ from the ~1715 cm⁻¹ seen in saturated ketones.[9][10]

-

Inductive Effect: The three fluorine atoms on the α-carbon are highly electronegative. They exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbonyl carbon. This withdrawal of electron density shortens and strengthens the C=O bond, which in turn increases its stretching frequency.[11][12]

Causality Synthesis: In 2',5'-Dimethyl-2,2,2-trifluoroacetophenone, both effects are at play. While conjugation with the dimethylphenyl ring works to decrease the frequency, the potent inductive effect of the CF₃ group works to increase it. The inductive effect of α-halogens is known to be a dominant factor. Therefore, the C=O stretching frequency is expected to be significantly higher than that of standard acetophenone (~1685 cm⁻¹) and may even exceed the value for a simple saturated ketone (~1715 cm⁻¹).

Caption: Logical diagram of competing electronic effects on the C=O frequency.

Predicted Infrared Spectrum Data

Based on the analysis of substituent effects and established group frequencies, the following table summarizes the predicted key absorption bands for 2',5'-Dimethyl-2,2,2-trifluoroacetophenone.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |

| 3100 - 3000 | Weak | C-H Stretch | Aromatic Ring (sp² C-H) |

| 2975 - 2850 | Medium | C-H Stretch (asymmetric & symmetric) | Methyl Groups (-CH₃) |

| ~1720 - 1695 | Strong | C=O Stretch (Inductive effect > Conjugation) | Aromatic Ketone |

| 1610, 1585, 1500 | Medium | C=C In-Ring Stretches | Aromatic Ring |

| 1350 - 1100 | V. Strong | C-F Asymmetric & Symmetric Stretches | Trifluoromethyl Group (-CF₃) |

| 1300 - 1230 | Medium | C-CO-C Asymmetric Stretch | Ketone Backbone |

| ~820 | Strong | C-H Out-of-Plane Bend (1,2,4-Trisubstitution) | Aromatic Ring |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol describes the acquisition of an FTIR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor, Thermo Scientific Nicolet)

-

Single-Bounce Diamond ATR Accessory

-

Sample: 2',5'-Dimethyl-2,2,2-trifluoroacetophenone (liquid)

-

Solvent for cleaning: Isopropanol or Acetone

-

Lint-free laboratory wipes

Self-Validating Workflow

Caption: Standard Operating Procedure for FTIR/ATR Spectral Acquisition.

Step-by-Step Methodology

-

System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

-

Background Acquisition: Initiate the software command to collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum. This step is critical for data integrity.

-

Sample Application: Place a single, small drop of liquid 2',5'-Dimethyl-2,2,2-trifluoroacetophenone directly onto the center of the ATR crystal. Ensure the sample fully covers the crystal surface for optimal signal.

-

Sample Spectrum Acquisition: Initiate the sample scan. Typical parameters for a high-quality spectrum are:

-

Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000 - 400 cm⁻¹

-

-

Data Processing: Once the scan is complete, the software will display the background-corrected, absorbance spectrum. Apply a software-based ATR correction to account for the variation of penetration depth with wavelength. This provides a spectrum that more closely resembles a traditional transmission spectrum.

-

Post-Measurement Cleaning: Immediately clean the sample from the ATR crystal using a wipe and isopropanol. A clean crystal is essential for the validity of the next measurement.

Interpretation and Conclusion

The resulting spectrum should be interpreted by identifying the key bands outlined in Section 3. The most telling features for structural confirmation will be the simultaneous presence of:

-

A strong carbonyl (C=O) absorption at a higher-than-usual frequency for an aromatic ketone (expected ~1720-1695 cm⁻¹).

-

Very intense, broad absorptions in the 1350-1100 cm⁻¹ range, confirming the -CF₃ group.

-

Aromatic C-H stretches (>3000 cm⁻¹) and alkyl C-H stretches (<3000 cm⁻¹).

-

A strong out-of-plane bending band around 820 cm⁻¹, indicating the 1,2,4-substitution pattern.

The precise location of the carbonyl peak provides valuable experimental insight into the electronic balance within the molecule. A frequency towards the higher end of the predicted range would indicate the dominance of the trifluoromethyl group's inductive effect. This detailed spectral analysis provides an authoritative method for the positive identification and structural verification of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone, crucial for quality control in research and development settings.

References

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

chemtubeuk. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

-

Gable, K. (2018). The C=O Stretch. Oregon State University. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. [Link]

-

Chemistry Learning by Dr. AN. (2023). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. YouTube. [Link]

-

Emeléus, H. J., & Haszeldine, R. N. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. [Link]

-

Reddit user discussion. (2021). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? r/chemhelp. [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Jones, R. N., & Sandorfy, C. (1956). THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Canadian Journal of Chemistry. [Link]

-

NIST. (n.d.). 2,3,6-Trifluoroacetophenone. NIST Chemistry WebBook. [Link]

-

University of the West Indies, Mona. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. [Link]

-

Chemistry Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

-

University of the West Indies, Mona. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

da Silva, E. F., et al. (2026). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. ResearchGate. [Link]

-

Berkessel, A., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry. [Link]

-

Bruening, F., et al. (2019). Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]

-

Abbate, S., et al. (2019). CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. PubMed Central. [Link]

-

Tanimu, A., & Al-Ghamdi, A. A. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional. Scholastica. [Link]

-

Chemistry Stack Exchange. (2019). electron donation affecting carbonyl bond strength. [Link]

-

Yadav, R. A., & Singh, I. S. (n.d.). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences. [Link]

Sources

- 1. yjes.scholasticahq.com [yjes.scholasticahq.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. reddit.com [reddit.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: The Unique Chemical Profile of a Fluorinated Ketone

An In-depth Technical Guide to the Known Reactions of 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

2',5'-Dimethyl-2,2,2-trifluoroacetophenone is an aromatic ketone characterized by two key structural features that dictate its chemical behavior: a highly electrophilic carbonyl group and a substituted aromatic ring. The presence of the potent electron-withdrawing trifluoromethyl (-CF₃) group drastically increases the electrophilicity of the adjacent carbonyl carbon, making it significantly more reactive towards nucleophiles than its non-fluorinated counterpart, 2',5'-dimethylacetophenone[1][2]. The dimethyl substitution on the phenyl ring introduces steric hindrance and electron-donating effects, which modulate the reactivity at both the carbonyl center and the aromatic system. This guide provides a comprehensive overview of the known and anticipated reactions of this compound, drawing on established principles of trifluoromethyl ketone chemistry for researchers in synthetic chemistry and drug development.

Section 1: Nucleophilic Addition to the Carbonyl Group